

sodium pyrithione minimum inhibitory concentration studies

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Compound Focus: Pyrithione Sodium

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Sodium Pyrithione MIC Data Summary

The table below consolidates the available experimental MIC data for sodium pyrithione from the search results.

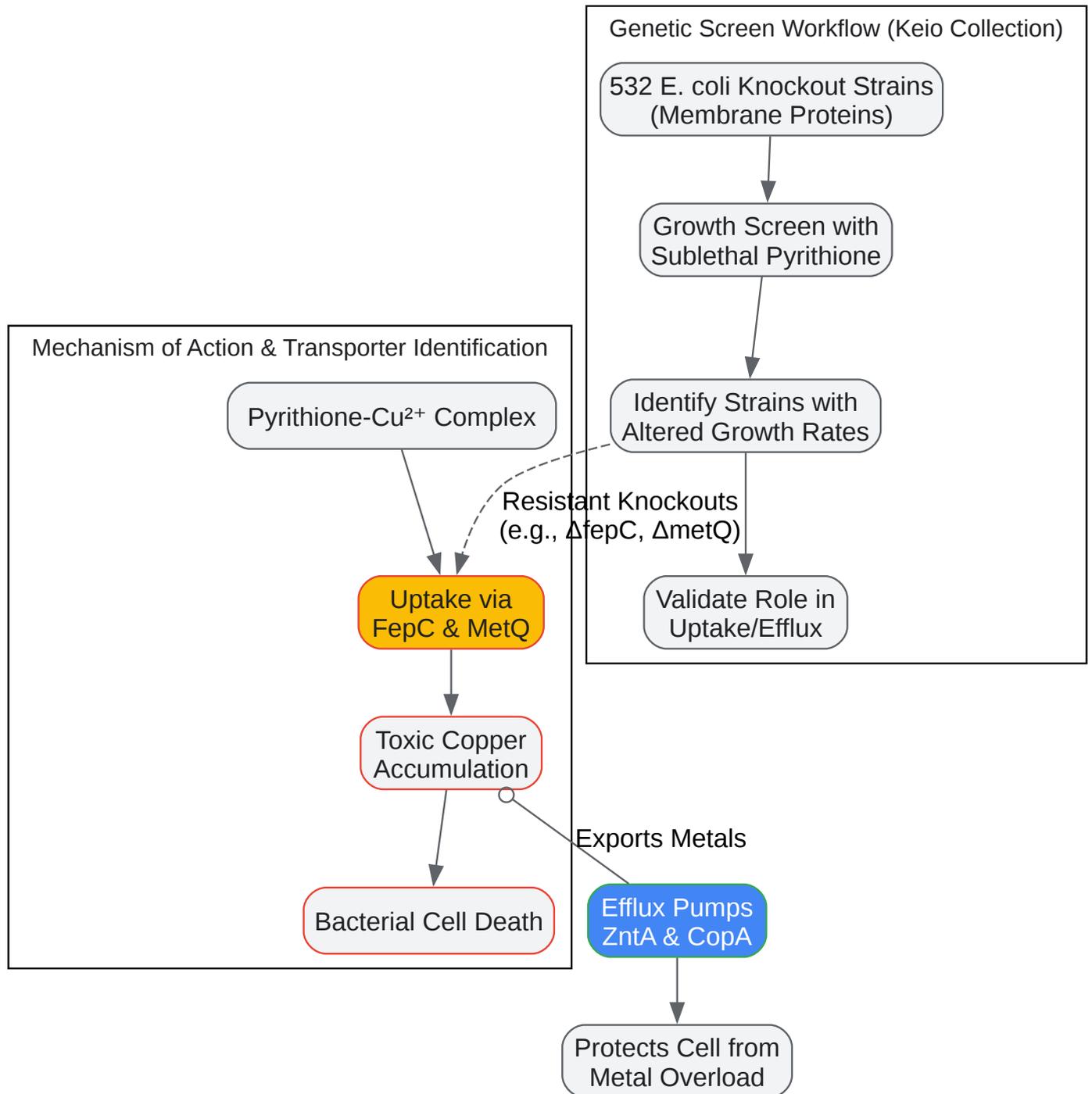
Microorganism	Experimental Context	Minimum Inhibitory Concentration (MIC) / IC ₅₀	Key Condition Notes
Escherichia coli (reference strain BW25113)	Growth inhibition in Lysogeny Broth (LB) [1]	~6 µM (IC ₅₀)	Baseline (no added copper) [1]
Escherichia coli (reference strain BW25113)	Growth inhibition in Lysogeny Broth (LB) with added CuCl ₂ [1]	~0.8 µM (IC ₅₀)	Presence of 10-20 µM CuCl ₂ [1]
Pseudomonas aeruginosa (PAO1)	Successive passages with sub-MICs of biocide; initial MIC not specified [2]	Increased MIC observed	Development of reduced susceptibility and cross-resistance [2]

Microorganism	Experimental Context	Minimum Inhibitory Concentration (MIC) / IC ₅₀	Key Condition Notes
Staphylococcus aureus, E. coli, Candida albicans, others	Comparative efficacy study of various biocides [3]	Classified in a high-efficacy group	Specific MIC values not provided in results

Experimental Protocols and Key Findings

For researchers aiming to replicate or compare these studies, the following methodological details are critical.

- **Protocol for MIC Determination in E. coli:** The quantitative data for *E. coli* was obtained using the **Keio collection of knockout strains** [1]. The standard protocol involves:
 - **Culture Medium:** Lysogeny Broth (LB) [1].
 - **Inoculum Preparation:** The reference strain *E. coli* BW25113 or specific knockout mutants are used [1].
 - **Dosing and Incubation:** Bacteria are exposed to a range of pyrithione concentrations. Growth rates in the exponential phase are recorded and compared to untreated controls [1].
 - **Data Analysis:** The IC₅₀ (half-maximal inhibitory concentration) is calculated. The effect is quantified as the ratio of the growth rate with pyrithione over the growth rate without it [1].
- **The Critical Role of Copper:** A key finding is that the antimicrobial activity of pyrithione is significantly potentiated by copper. The IC₅₀ of pyrithione against *E. coli* decreases approximately ten-fold (from ~6 μM to ~0.8 μM) in the presence of 10-20 μM CuCl₂ [1]. This is because pyrithione acts as an **ionophore**, facilitating the transport of copper into bacterial cells, which leads to toxic accumulation [1]. The following diagram illustrates this mechanism and the experimental workflow for identifying involved transporters.



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- **Induction of Reduced Susceptibility:** Passaging *Pseudomonas aeruginosa* PAO1 with sub-MICs of sodium pyrithione can induce reduced susceptibility to the biocide itself and to other compounds (cross-resistance) [2]. This is accompanied by the loss of a specific 35 kDa outer membrane protein (T-OMP), suggesting an adaptation in membrane permeability [2].

Interpretation and Research Implications

- **Ionophore Activity is Central:** The efficacy of sodium pyrithione is highly dependent on its function as a copper ionophore. MIC values can vary significantly based on the copper content of the local environment or growth medium [1].
- **Uptake is Mediated, Not Passive:** Contrary to earlier assumptions, pyrithione uptake in *E. coli* is not solely via passive diffusion but involves specific membrane transporters like **FepC and MetQ** [1]. Knockout strains for these transporters show increased resistance.
- **Efflux Systems Confer Resistance:** Bacterial metal efflux pumps, particularly **ZntA** (for $Zn^{2+}/Cd^{2+}/Pb^{2+}$) and **CopA** (for Cu^{+}), play a major role in protecting cells from pyrithione's toxicity by removing accumulated metals [1]. Knocking out *zntA* dramatically increases sensitivity.

The available data offers a solid foundation, particularly for *E. coli*, but reveals a gap in comprehensive, quantitative MIC studies across a broader spectrum of microorganisms.

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References

1. Membrane Transporters Involved in the Antimicrobial Activities ... [pmc.ncbi.nlm.nih.gov]
2. (PDF) Antimicrobial susceptibility changes and T-OMP shifts in... [academia.edu]
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